Gelsevirine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

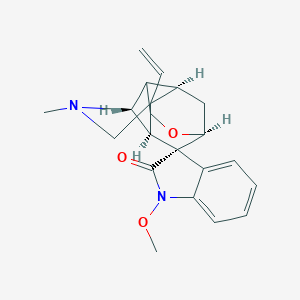

(1R,5S,6S,7S,8S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16+,17-,18+,20?,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSCMFCWHWCCEH-LGUFPRDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2([C@@H]3C[C@H]4[C@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959834 | |

| Record name | Gelsevirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38990-03-3 | |

| Record name | Gelsevirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038990033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gelsevirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Gelsevirine: A Technical Guide to its Discovery, Isolation from Gelsemium elegans, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the indole (B1671886) alkaloid gelsevirine, with a focus on its discovery, detailed protocols for its isolation from Gelsemium elegans, and an exploration of its recently elucidated mechanisms of action. The information is compiled to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Gelsemium elegans

Gelsemium elegans, a plant native to Southeast Asia, is a rich source of structurally complex indole alkaloids. Known colloquially as "heartbreak grass," it has a long history in traditional medicine for treating conditions like pain, skin ulcers, and spasticity, despite its well-documented toxicity.[1][2] Among the dozens of alkaloids isolated from this plant, this compound has emerged as a compound of significant pharmacological interest. While historically studied alongside its more abundant congeners like gelsemine (B155926) and koumine, recent research has illuminated this compound's unique biological activities, particularly its role in modulating key inflammatory signaling pathways. This guide focuses on the technical aspects of isolating this promising molecule and understanding its molecular interactions.

Isolation of this compound: Experimental Protocols

The isolation of this compound from G. elegans is a multi-step process involving extraction, fractionation, and purification. Modern chromatographic techniques, particularly High-Speed Counter-Current Chromatography (HSCCC) and preparative High-Performance Liquid Chromatography (prep-HPLC), have proven highly effective for obtaining this compound with high purity.

A common initial step is the extraction of total alkaloids from the plant material.

Protocol:

-

Plant Material Preparation: The stems and leaves of Gelsemium elegans are dried and milled into a fine powder.

-

Acid-Base Extraction:

-

The powdered plant material is suspended in water and acidified to a pH of approximately 4 using an acid such as 20% H₂SO₄.

-

This acidic suspension is partitioned with an organic solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral, non-alkaloidal components.

-

The remaining aqueous phase is then basified to a pH of around 10 with a base like Na₂CO₃.

-

The alkaloids, now in their free-base form, are extracted from the basified aqueous solution using a chlorinated solvent such as chloroform (B151607) (CHCl₃).

-

The organic solvent containing the alkaloids is collected and evaporated under reduced pressure to yield the crude alkaloid extract.

-

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, making it ideal for separating complex natural product mixtures.

Protocol:

-

Solvent System Selection: A suitable two-phase solvent system is critical for successful separation. A commonly used system consists of n-hexane-ethyl acetate-ethanol-0.1 mol/L hydrochloric acid with specific volume ratios, such as (4:4:2). Another reported system is 1% triethylamine (B128534) aqueous solution/n-hexane/ethyl acetate/ethanol (4:2:3:2, v/v).

-

HSCCC Operation:

-

The crude alkaloid extract (e.g., 300 mg to 1.5 g) is dissolved in a suitable volume of the solvent system.

-

The HSCCC instrument is filled with the lower aqueous phase as the stationary phase.

-

The upper organic phase is then pumped through as the mobile phase at a defined flow rate.

-

The sample solution is injected into the system.

-

Fractions are collected based on the elution profile monitored by UV detection (e.g., at 256 nm).

-

Fractions from HSCCC containing this compound are often further purified to achieve high purity.

Protocol:

-

Column and Mobile Phase: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient of acetonitrile (B52724) and ultrapure water, sometimes with additives like 0.2% phosphoric acid and 0.5% triethylamine to improve peak shape.

-

Purification: The HSCCC fractions enriched with this compound are pooled, concentrated, and injected into the prep-HPLC system.

-

Collection and Analysis: The peak corresponding to this compound is collected. The purity of the final compound is assessed by analytical HPLC, and its structure is confirmed using spectroscopic methods.

The identity and structure of the isolated this compound are confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure.

Quantitative Data on this compound Isolation

The efficiency of isolation can vary based on the specific methods and starting material. The following tables summarize quantitative data reported in the literature.

| Method | Starting Material (Crude Extract) | This compound Yield | Purity | Reference |

| HSCCC | 300 mg | 21.2 mg | 98.6% | |

| HSCCC | 1.5 g | 195 mg | 96.7% | |

| HSCCC-prep-HPLC | 350 mg | 50.5 mg | 96.8% | |

| HSCCC | 206.6 mg | 7.2 mg | 93.5% |

Experimental and Logical Workflows

The following diagrams illustrate the key workflows and pathways described in this guide.

Caption: Workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

Recent studies have revealed that this compound is a potent modulator of innate immune and inflammatory pathways. Its mechanism of action is distinct from many other alkaloids, positioning it as a unique lead compound for drug development.

This compound has been identified as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA from pathogens or damaged host cells and triggering an inflammatory response.

Mechanism of Action:

-

Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of the STING protein. This is the same pocket that the natural STING agonist, 2'3'-cGAMP, binds to.

-

Inhibition of Activation: By occupying this pocket, this compound locks STING in an inactive conformation, which prevents the dimerization and subsequent activation of the STING protein.

-

Promotion of Degradation: this compound also promotes the K48-linked ubiquitination and degradation of STING, likely by upregulating and recruiting the E3 ubiquitin ligase TRIM21.

This dual mechanism of inhibiting activation and promoting degradation makes this compound a potent suppressor of STING-mediated inflammation, which has been shown to be beneficial in preclinical models of sepsis and sepsis-associated encephalopathy.

Caption: Inhibition of the STING signaling pathway by this compound.

-

JAK2-STAT3 Pathway: this compound has been shown to inhibit the JAK2-STAT3 signaling pathway, which is crucial for inflammatory responses in microglia. It appears to directly bind to and inhibit the kinase activity of JAK2, thereby downregulating the phosphorylation of STAT3. This contributes to its anti-neuroinflammatory effects observed in models of ischemic stroke.

-

Pyroptosis Pathway: In the context of sepsis-associated encephalopathy, this compound ameliorates cognitive impairment by inhibiting STING-mediated pyroptosis in microglia.

-

Glycine and GABAₐ Receptors: Like other Gelsemium alkaloids, this compound also interacts with inhibitory neurotransmitter receptors. It acts as a competitive antagonist of Glycine receptors (GlyRs) and GABAₐ receptors (GABAₐRs), which contributes to the overall neurotoxic profile of Gelsemium extracts at high concentrations.

Conclusion and Future Directions

This compound, an indole alkaloid from Gelsemium elegans, represents a fascinating natural product with significant therapeutic potential. The development of efficient isolation protocols using HSCCC and prep-HPLC has made this compound more accessible for research. Its recently discovered role as a specific STING inhibitor and modulator of other inflammatory pathways opens new avenues for the development of novel therapeutics for sepsis, neuroinflammation, and other autoimmune disorders. Future research should focus on optimizing its synthesis, further elucidating its structure-activity relationships, and conducting more extensive preclinical and clinical studies to validate its therapeutic efficacy and safety profile.

References

Unraveling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Gelsevirine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of Gelsevirine and its diverse analogs. This compound, a prominent alkaloid isolated from plants of the Gelsemium genus, has garnered significant scientific interest due to its complex caged structure and notable biological activities. This document serves as a core resource, detailing the experimental protocols and spectroscopic data that form the foundation of its structural determination, and exploring its interactions with key signaling pathways.

Spectroscopic Data Repository: this compound and Analogs

The structural backbone of this compound and its related compounds has been meticulously pieced together through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data from ¹H and ¹³C NMR studies, providing a comparative reference for researchers.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for this compound and Analogs in CDCl₃

| Position | This compound | 21-Oxothis compound[1] |

| 3 | 4.15 (d, J=10.1 Hz) | 4.30 (d, J=9.8 Hz) |

| 5 | 2.65 (m) | 2.80 (m) |

| 6 | 2.10 (m), 1.85 (m) | 2.20 (m), 1.95 (m) |

| 7 | 4.05 (s) | 4.10 (s) |

| 8 | 7.25 (d, J=7.5 Hz) | 7.30 (d, J=7.5 Hz) |

| 9 | 6.90 (t, J=7.5 Hz) | 7.00 (t, J=7.5 Hz) |

| 10 | 7.10 (t, J=7.5 Hz) | 7.20 (t, J=7.5 Hz) |

| 11 | 6.80 (d, J=7.5 Hz) | 6.85 (d, J=7.5 Hz) |

| 14 | 2.30 (m) | 2.40 (m) |

| 15 | 2.05 (m) | 2.15 (m) |

| 16 | 3.95 (d, J=4.5 Hz) | 4.00 (d, J=4.5 Hz) |

| 17 | 5.80 (ddd, J=17.0, 10.5, 8.0 Hz) | 5.85 (ddd, J=17.0, 10.5, 8.0 Hz) |

| 18-cis | 5.20 (d, J=10.5 Hz) | 5.25 (d, J=10.5 Hz) |

| 18-trans | 5.25 (d, J=17.0 Hz) | 5.30 (d, J=17.0 Hz) |

| 20 | 2.90 (m) | - |

| 21-exo | 2.50 (d, J=10.4 Hz) | - |

| 21-endo | 2.32 (d, J=10.4 Hz) | - |

| N-CH₃ | 2.55 (s) | 2.60 (s) |

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for this compound and Analogs in CDCl₃

| Position | This compound | 21-Oxothis compound[1] |

| 2 | 180.1 | 179.5 |

| 3 | 73.2 | 72.8 |

| 5 | 55.4 | 54.9 |

| 6 | 32.1 | 31.8 |

| 7 | 93.4 | 92.9 |

| 8 | 129.5 | 130.0 |

| 9 | 122.3 | 122.8 |

| 10 | 128.1 | 128.6 |

| 11 | 109.8 | 110.2 |

| 12 | 142.6 | 142.1 |

| 13 | 133.2 | 132.7 |

| 14 | 46.5 | 46.0 |

| 15 | 34.7 | 34.2 |

| 16 | 78.9 | 78.4 |

| 17 | 138.2 | 137.7 |

| 18 | 116.5 | 117.0 |

| 19 | 53.8 | 53.3 |

| 20 | 60.2 | 60.0 |

| 21 | 58.9 | 195.3 |

| N-CH₃ | 35.6 | 35.1 |

Experimental Protocols

Detailed methodologies are critical for the replication and verification of structural data. This section outlines the key experimental protocols employed in the study of this compound and its analogs.

Isolation and Purification

High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique for the separation and purification of this compound from crude extracts of Gelsemium elegans.

-

Plant Material: Dried and powdered aerial parts of Gelsemium elegans.

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

HSCCC System: A two-phase solvent system is utilized, typically composed of chloroform-methanol-0.1 mol/L hydrochloric acid in a 4:4:2 volume ratio.

-

Separation: The crude extract is dissolved in a mixture of the two phases and injected into the HSCCC column. The separation is performed in head-to-tail elution mode with the lower aqueous phase as the mobile phase.

-

Fraction Collection: Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Fractions containing this compound are combined, and the solvent is evaporated. The residue is further purified by recrystallization to yield pure this compound.

Spectroscopic Analysis

NMR spectroscopy is the cornerstone of structure elucidation for this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed to establish the connectivity and stereochemistry of the molecule.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is filtered into a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR Acquisition:

-

¹H NMR: Standard pulse sequences are used with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used with a spectral width of approximately 220 ppm and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans is typically required.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks. Standard gradient-enhanced COSY sequences are employed.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. Edited HSQC sequences can be used to differentiate between CH, CH₂, and CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

-

-

Data Processing: The acquired data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C).

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as fragmentation patterns that aid in structural confirmation.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

-

Sample Infusion: The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1-10 µg/mL) and infused directly into the ESI source.

-

ESI-MS Parameters:

-

Ionization Mode: Positive ion mode is typically used for alkaloids.

-

Capillary Voltage: ~3.5-4.5 kV.

-

Nebulizer Gas (N₂): ~1.5-2.0 Bar.

-

Drying Gas (N₂): Flow rate of ~8-10 L/min at a temperature of ~200-250 °C.

-

-

Tandem MS (MS/MS): To obtain fragmentation data, the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment ions are then analyzed in the second mass analyzer.

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.

-

Crystallization: Obtaining single crystals suitable for X-ray analysis is a critical and often challenging step. Common methods for indole (B1671886) alkaloids include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a sealed container with a less volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

-

Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

Signaling Pathway and Experimental Workflow Visualizations

This compound has been shown to interact with specific cellular signaling pathways, contributing to its biological effects. The following diagrams, generated using the DOT language, illustrate these interactions and the general workflow for structure elucidation.

References

The Unraveling of a Complex Pathway: A Technical Guide to Gelsevirine Biosynthesis in Gelsemium Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a complex monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the genus Gelsemium, has garnered significant interest from the scientific community due to its intricate chemical structure and potential pharmacological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, whether through synthetic biology approaches for sustainable production or through the development of novel derivatives. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the known enzymatic steps, key intermediates, and relevant experimental methodologies. While the complete pathway is yet to be fully elucidated, this document synthesizes the available data to present a coherent and in-depth resource for researchers in the field.

Early Stages: The Path to Strictosidine (B192452)

The biosynthesis of this compound, like all MIAs, begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid precursor geraniol (B1671447).

Key Enzymes and Intermediates in the Formation of Strictosidine

| Enzyme | Abbreviation | Substrate(s) | Product | Cellular Localization (Putative) |

| Geraniol Synthase | GES | Geranyl diphosphate (B83284) (GPP) | Geraniol | Plastids |

| Tryptophan Decarboxylase | TDC | Tryptophan | Tryptamine (B22526) | Cytosol |

| Strictosidine Synthase | STR | Tryptamine, Secologanin (B1681713) | Strictosidine | Vacuole |

| Strictosidine β-Glucosidase | SGD | Strictosidine | Strictosidine Aglycone | Cytosol/ER |

The initial steps are catalyzed by a series of well-characterized enzymes. Geraniol synthase (GES) converts geranyl diphosphate (GPP) from the MEP pathway into geraniol. Concurrently, tryptophan decarboxylase (TDC) catalyzes the decarboxylation of tryptophan to produce tryptamine. The iridoid glucoside secologanin is synthesized from geraniol through a series of enzymatic reactions.

The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) , a key branch-point enzyme in MIA biosynthesis, to form strictosidine[1][2]. This reaction is a Pictet-Spengler condensation that occurs within the vacuole. Subsequently, strictosidine β-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding the highly reactive strictosidine aglycone, which serves as the central precursor for the vast array of MIAs[2].

References

Physical and chemical properties of Gelsevirine for research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a gelsemine-type oxindole (B195798) alkaloid isolated from plants of the Gelsemium genus, has garnered significant interest in the scientific community. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside its notable biological activities. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

Physicochemical Properties

This compound is a complex heterocyclic compound with the molecular formula C₂₁H₂₄N₂O₃. Its chemical structure and key identifying information are summarized below.

| Property | Value | Reference |

| Chemical Structure | (See Figure 1) | |

| Molecular Formula | C₂₁H₂₄N₂O₃ | [1] |

| Molecular Weight | 352.43 g/mol | [1] |

| CAS Number | 38990-03-3 | [1] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% (by HPLC) | [1] |

| Melting Point | Not reported | |

| Solubility | Sparingly soluble in Methanol (1-10 mg/ml). Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone. | |

| Storage | Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature. |

Figure 1: Chemical Structure of this compound (A chemical structure diagram would be placed here in a full report)

Spectral Data

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound. Although complete peak assignments are not published, studies on related compounds confirm the use of these techniques for structural verification. Researchers should expect a complex spectrum characteristic of a polycyclic alkaloid.

1.1.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

1.1.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including C=O (carbonyl), C-O-C (ether), and aromatic C-H stretches.

Experimental Protocols

Isolation of this compound from Gelsemium elegans

This compound is naturally present in Gelsemium elegans and can be isolated using chromatographic techniques. A common method is High-Speed Counter-Current Chromatography (HSCCC).

Protocol Outline:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol, to obtain a crude alkaloid extract.

-

HSCCC Separation: The crude extract is subjected to HSCCC. A typical two-phase solvent system used for the separation of this compound is a mixture of chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2 v/v/v).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are pooled and further purified, if necessary, to achieve the desired level of purity (e.g., ≥98%).

Purity Determination by HPLC

The purity of this compound is typically assessed using reverse-phase HPLC (RP-HPLC).

General HPLC Method Parameters:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., 254 nm).

-

Quantification: Purity is determined by calculating the area percentage of the this compound peak relative to the total peak area in the chromatogram.

Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method.

Protocol Outline:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV.

Biological Activity: STING Inhibition

This compound has been identified as a potent and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. This pathway plays a critical role in the innate immune response to cytosolic DNA.

STING Signaling Pathway and this compound's Mechanism of Action

The cGAS-STING pathway is activated by the presence of cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This compound exerts its inhibitory effect through a multi-faceted mechanism:

-

Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding domain of STING, preventing the binding of the natural ligand, cyclic GMP-AMP (cGAMP).

-

Inhibition of Dimerization: By binding to STING, this compound inhibits the cGAMP-induced dimerization of STING, a critical step for its activation.

-

Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination of STING, likely by recruiting the E3 ubiquitin ligase TRIM21. This ubiquitination marks STING for proteasomal degradation, thereby downregulating the signaling pathway.

The following diagram illustrates the STING signaling pathway and the points of inhibition by this compound.

Caption: this compound inhibits the STING signaling pathway at multiple points.

Experimental Workflow for Assessing STING Inhibition

The following diagram outlines a general workflow for evaluating the inhibitory activity of this compound on the STING pathway in a cell-based assay.

Caption: Workflow for assessing this compound's STING inhibitory activity.

Conclusion

This compound is a promising natural product with well-defined inhibitory activity against the STING signaling pathway. Its physicochemical properties, while not fully characterized in publicly available literature, are sufficient for initial research and development. The provided protocols offer a starting point for the isolation, purification, and analysis of this compound. Further investigation into its pharmacological properties is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Natural Sources and Comparative Abundance of Gelsevirine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gelsevirine, a major indole (B1671886) alkaloid found in the genus Gelsemium. The document details its natural sources, comparative abundance, established experimental protocols for its isolation and quantification, and its known signaling pathways.

Natural Sources and Comparative Abundance of this compound

This compound is a naturally occurring alkaloid predominantly found in plants of the Gelsemium genus, which belongs to the Gelsemiaceae family. This genus includes highly toxic but medicinally significant flowering plants native to Asia and the Americas. The primary species from which this compound has been isolated and studied are Gelsemium elegans, Gelsemium sempervirens, and Gelsemium rankinii.

Gelsemium elegans is particularly notable for its high concentration of various alkaloids, with this compound being one of the most significant, second only to koumine (B8086292) in terms of abundance[1]. The roots, stems, and leaves of G. elegans all contain this compound, with the roots generally having the highest concentration of total alkaloids[2]. A new oxindole (B195798) alkaloid, 21-oxothis compound, has been isolated from the stems of Gelsemium rankinii, indicating the presence of this compound derivatives in this species as well[3].

The quantitative yield of this compound can vary based on the plant part, geographical origin, and the extraction and purification methodology employed. High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective technique for isolating this compound from crude extracts of G. elegans.

Table 1: Quantitative Yield of this compound from Gelsemium elegans

| Starting Material | Method | Yield of this compound | Purity | Reference |

| 300 mg crude extract | HSCCC | 21.2 mg | 98.6% | [4] |

| 1.5 g crude extract | pH-zone-refining CCC | 195 mg | 96.7% | [4] |

| 206.6 mg crude alkaloid sample | HSCCC | 7.2 mg | 93.5% |

Experimental Protocols

Isolation and Purification of this compound

A highly effective method for the isolation and purification of this compound from the crude extract of Gelsemium elegans is High-Speed Counter-Current Chromatography (HSCCC). This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thus preventing irreversible sample adsorption and degradation.

Protocol: Isolation of this compound using HSCCC

-

Preparation of Two-Phase Solvent System:

-

A two-phase solvent system is prepared by mixing chloroform, methanol, and 0.1 mol/L hydrochloric acid in a volume ratio of 4:4:2.

-

The mixture is thoroughly shaken in a separation funnel and allowed to stand until the two phases are completely separated.

-

The upper and lower phases are degassed by ultrasonication before use.

-

-

HSCCC Instrument Setup and Operation:

-

The HSCCC column is entirely filled with the upper phase, which serves as the stationary phase.

-

The apparatus is rotated at a speed of 800-900 rpm.

-

The lower phase is then pumped into the column as the mobile phase at a flow rate of 1.5 - 2.0 mL/min.

-

-

Sample Injection and Fraction Collection:

-

Once the system reaches hydrodynamic equilibrium (indicated by the emergence of the mobile phase from the tail outlet), the crude extract of G. elegans (e.g., 300 mg) dissolved in a small volume of the biphasic solvent mixture is injected through the sample port.

-

The effluent from the column is continuously monitored with a UV detector (e.g., at 254 nm).

-

Fractions are collected at regular intervals using a fraction collector.

-

-

Analysis and Identification:

-

The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.

-

The structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

-

Analytical Methods for Quantification

For the sensitive and accurate quantification of this compound in complex biological matrices, such as plasma, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice.

Protocol: Quantification of this compound using UPLC-MS/MS

-

Chromatographic Conditions:

-

Column: Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using Methanol (A) and water with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound are monitored for high selectivity and sensitivity.

-

Gas: Nitrogen is used as the drying and collision gas.

-

-

Sample Preparation (from plasma):

-

Plasma samples are thawed and vortexed.

-

Protein precipitation is performed by adding a solvent like acetonitrile (B52724) to the plasma sample, which may contain an internal standard (e.g., strychnine).

-

The mixture is vortexed and then centrifuged at high speed (e.g., 12,000 g) to pellet the precipitated proteins.

-

The clear supernatant is collected and injected into the UPLC-MS/MS system.

-

-

Quantification:

-

A calibration curve is constructed by analyzing standard samples of known this compound concentrations.

-

The concentration of this compound in the unknown samples is determined by comparing its peak area ratio (to the internal standard) against the calibration curve. The linear range for quantification is typically between 0.1–200 ng/mL.

-

Signaling Pathways of this compound

This compound exhibits significant pharmacological activities, including anxiolytic and anti-inflammatory effects. These effects are mediated through its interaction with specific cellular signaling pathways.

Anxiolytic Effects via Glycine (B1666218) Receptor Modulation

This compound, along with other Gelsemium alkaloids like gelsemine, is proposed to exert its anxiolytic effects by acting as a positive allosteric modulator or agonist of glycine receptors (GlyRs) in the central nervous system, particularly in the spinal cord and brainstem. GlyRs are ligand-gated chloride ion channels that mediate inhibitory neurotransmission.

Proposed Mechanism:

-

This compound binds to the glycine receptor.

-

This binding potentiates the receptor's response to the neurotransmitter glycine or directly activates the receptor.

-

The GlyR channel opens, leading to an influx of chloride ions (Cl⁻) into the neuron.

-

The influx of negative ions causes hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential.

-

This enhanced inhibitory neurotransmission contributes to a reduction in neuronal excitability, resulting in anxiolytic effects.

Anti-inflammatory Effects via STING Pathway Inhibition

Recent research has identified this compound as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA from pathogens or damaged host cells, triggering an inflammatory response. Dysregulation of this pathway is implicated in various inflammatory diseases.

Mechanism of STING Inhibition:

-

Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of the STING protein. This prevents the natural ligand, 2'3'-cGAMP, from binding and activating STING.

-

Conformational Locking: By binding to this pocket, this compound locks STING in an inactive open conformation, preventing the conformational changes necessary for its activation and downstream signaling.

-

Promotion of Degradation: this compound promotes the K48-linked ubiquitination of STING, likely by upregulating and recruiting the E3 ubiquitin ligase TRIM21. This targets STING for proteasomal degradation.

-

Inhibition of Downstream Signaling: The inhibition of STING activation prevents the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1). Consequently, the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3) and the activation of the NF-κB pathway are blocked.

-

Reduced Inflammation: This cascade of inhibition ultimately leads to a significant reduction in the production of type I interferons (IFNs) and other proinflammatory cytokines, thereby mitigating the inflammatory response.

References

Gelsevirine: A Comprehensive Pharmacological Profile and Bioactivity Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a principal alkaloid isolated from the plant Gelsemium elegans, has emerged as a compound of significant interest in pharmacological research. Possessing a complex monoterpenoid indole (B1671886) alkaloid structure, this compound has demonstrated a range of biological activities, including potent anti-inflammatory, neuroprotective, and immunomodulatory effects. This technical guide provides a detailed overview of the pharmacological profile and bioactivity of this compound, with a focus on its molecular mechanisms of action, quantitative biological data, and the experimental methodologies employed in its investigation.

Pharmacological Profile

This compound exhibits a multifaceted pharmacological profile, interacting with several key signaling pathways implicated in inflammation and cellular stress responses. Its primary mechanisms of action involve the modulation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the stimulator of interferon genes (STING) signaling cascade. Additionally, this compound has been shown to interact with inhibitory neurotransmitter receptors.

Table 1: Receptor and Protein Binding Affinity of this compound

| Target | Assay Method | Affinity (Kd) | IC50 | Reference |

| STING | Surface Plasmon Resonance (SPR) | 27.6 µM | 0.766 µM (for inhibiting 2'3'-cGAMP-induced IFNB1 expression) | [1] |

| Glycine Receptor (α1 subunit) | Electrophysiology | Not Reported | 40.6 ± 8.2 µM | [2][3][4] |

| GABAA Receptor | Electrophysiology | Not Reported | 251.5 µM | [5] |

Table 2: In Vitro and In Vivo Bioactivity of this compound

| Biological Effect | Model System | Key Findings | Reference |

| Anti-inflammatory | LPS- or OGD-CM-stimulated BV2 microglia | Decreased production of inflammatory cytokines (e.g., IL-6, TNF-α). | |

| Cecal Ligation and Puncture (CLP)-induced sepsis in mice | Increased survival rate and mitigated acute organ damage. | ||

| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) mouse model of ischemic stroke | Significantly improved infarct volume, neurological function, and reduced neuronal apoptosis. | |

| Osteoarthritis | IL-1β-stimulated chondrocytes and surgically induced OA in mice | Mitigated inflammatory response and cartilage destruction. | |

| Sepsis-Associated Encephalopathy (SAE) | CLP-induced sepsis in mice | Ameliorated cognitive impairment and inhibited microglial activation. |

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects through the modulation of distinct and critical intracellular signaling pathways.

JAK-STAT Signaling Pathway

In the context of neuroinflammation, particularly in microglia, this compound has been shown to inhibit the JAK-STAT signaling pathway. It directly binds to JAK2, inhibiting its kinase activity and subsequently downregulating the phosphorylation of STAT3. This inhibition leads to a reduction in the transcription of pro-inflammatory genes.

STING Signaling Pathway

This compound is a specific inhibitor of the STING protein, which is a central component of the innate immune response to cytosolic DNA. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation. Furthermore, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING. This dual mechanism effectively blocks STING-mediated downstream signaling, including the phosphorylation of TBK1 and IRF3, and the activation of NF-κB, thereby inhibiting the production of type I interferons and other pro-inflammatory cytokines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]

Gelsevirine's Mechanism of Action on STING Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which Gelsevirine, a natural compound, modulates the STING (Stimulator of Interferon Genes) signaling pathway. The information presented herein is intended for researchers, scientists, and professionals in drug development who are focused on immunology, inflammation, and autoimmune diseases.

Core Mechanism of Action: A Dual-Pronged Inhibition of STING

This compound (GS) has been identified as a specific and potent inhibitor of the STING signaling pathway.[1][2][3] Its inhibitory action is not mediated by a single event but rather by a dual mechanism that ensures a robust shutdown of STING-mediated inflammatory responses.[1][2][3]

-

Competitive Binding to the CDN Pocket: this compound directly interacts with the STING protein. In silico docking analyses and surface plasmon resonance (SPR) studies have shown that GS binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][2] This is the same pocket that the endogenous STING agonist, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), binds to. By competitively binding to this site, this compound effectively blocks the binding of 2'3'-cGAMP, thereby preventing the conformational changes required for STING activation.[1][3] This competitive binding locks STING in an inactive, open conformation, which in turn inhibits STING dimerization, a critical step for downstream signal transduction.[1][2]

-

Promotion of K48-Linked Ubiquitination and Degradation: Beyond competitive inhibition, this compound actively promotes the degradation of the STING protein.[1][2] It induces K48-linked poly-ubiquitination of STING, which is a signal for proteasomal degradation.[1][3] This process is thought to be mediated by the E3 ubiquitin ligase TRIM21, which this compound upregulates and recruits to the STING protein.[1][2] This degradation of STING further diminishes the cellular capacity to respond to cytosolic DNA, a key trigger in various inflammatory conditions.

The consequence of these actions is a significant reduction in the activation of downstream signaling components. This compound treatment has been shown to attenuate the phosphorylation of TANK-binding kinase 1 (TBK1), Interferon Regulatory Factor 3 (IRF3), and the NF-κB subunit p65.[1][3] This leads to a marked decrease in the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines like IL-6 and CXCL10.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound on the STING pathway.

| Binding Affinity of this compound to STING | |

| Analyte | Binding Affinity (Kd) |

| This compound to hSTING-CTD | 1:1 binding model |

| Specific Kd value not explicitly stated in the provided search results, but described as "high affinity". |

| Inhibition of Cytokine mRNA Expression by this compound | ||

| Cell Line | Stimulant | Inhibited Cytokine |

| Raw264.7 (murine macrophages) | 2'3'-cGAMP, ISD, Poly(dA:dT) | Ifnb1, Cxcl10, Il6 |

| THP-1 (human monocytes) | 2'3'-cGAMP, ISD, Poly(dA:dT) | IFNB1, CXCL10, IL6 |

| The inhibition was found to be dose-dependent.[3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the STING signaling pathway, the mechanism of this compound's inhibitory action, and a typical experimental workflow for assessing STING pathway inhibition.

Caption: The canonical cGAS-STING signaling pathway initiated by cytosolic dsDNA.

Caption: this compound's dual mechanism of action on the STING protein.

Caption: A generalized workflow for in vitro assessment of this compound's activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to elucidate the mechanism of action of this compound on STING signaling.

Protocol 1: Assessment of Cytokine mRNA Expression via RT-qPCR

Objective: To quantify the effect of this compound on the transcription of STING-dependent genes.

-

Cell Seeding: Seed Raw264.7 or THP-1 cells in 12-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 6 hours.

-

Stimulation: Stimulate the cells with a STING agonist such as 2'3'-cGAMP (5 µg/mL), Interferon Stimulatory DNA (ISD) (2 µg/mL), or Poly(dA:dT) (5 µg/mL) for 3 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

Real-Time qPCR: Perform real-time quantitative PCR using a qPCR system with SYBR Green master mix and primers specific for target genes (e.g., Ifnb1, Cxcl10, Il6) and a housekeeping gene (e.g., Actb).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated groups to the vehicle control.

Protocol 2: Analysis of Protein Phosphorylation by Western Blot

Objective: To determine the effect of this compound on the phosphorylation of key STING downstream signaling proteins.

-

Cell Treatment: Treat cells as described in Protocol 1 (Steps 1-3).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, p-p65, p65, STING, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: STING Ubiquitination Assay via Immunoprecipitation

Objective: To assess the effect of this compound on the ubiquitination of STING.

-

Cell Transfection and Treatment: In HEK293T cells, co-transfect plasmids expressing HA-tagged STING and Flag-tagged Ubiquitin for 24 hours. Treat the cells with this compound (10 µM) for an additional 2-4 hours. For endogenous STING in Raw264.7 cells, pre-treat with this compound (10 µM) for 6 hours, followed by stimulation with 2'3'-cGAMP (5 µg/mL) for 3 hours.

-

Cell Lysis: Lyse the cells in a buffer containing protease inhibitors and deubiquitinase inhibitors (e.g., N-ethylmaleimide).

-

Immunoprecipitation (IP): Incubate the cell lysates with an anti-HA antibody (for transfected cells) or an anti-STING antibody (for endogenous protein) overnight at 4°C. Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours to pull down the protein of interest.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer. Analyze the eluates by Western blotting using antibodies against Flag (to detect ubiquitin) and HA or STING (to confirm immunoprecipitation of the target protein). Look for a ladder of high-molecular-weight bands corresponding to poly-ubiquitinated STING.

Protocol 4: Biotin (B1667282) Pull-Down Assay for Competitive Binding

Objective: To demonstrate that this compound directly and competitively binds to STING.

-

Synthesis of Biotinylated this compound (Biotin-GS): Synthesize a biotin-conjugated version of this compound.

-

Cell Lysate Preparation: Prepare cell lysates from HEK293T cells overexpressing HA-tagged STING.

-

Binding Reaction: Incubate the cell lysate with biotin-GS (5 µM). In parallel, for competition assays, pre-incubate the lysate with a 10-fold excess of non-biotinylated this compound or 2'3'-cGAMP before adding biotin-GS. A control with biotin alone should also be included.

-

Pull-Down: Add streptavidin-conjugated agarose beads to the reaction mixtures and incubate for 1-2 hours at 4°C to capture the biotinylated complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders and elute the bound proteins.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-HA antibody to detect STING. A signal in the biotin-GS lane, which is diminished in the competition lanes, indicates specific and competitive binding.

References

- 1. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]

- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Gelsevirine's Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational and experimental approaches used to identify and characterize the molecular targets of Gelsevirine, a natural alkaloid with significant therapeutic potential. This document outlines the methodologies for in silico target prediction, including reverse docking, pharmacophore modeling, and molecular dynamics simulations, and details the experimental protocols for target validation, such as surface plasmon resonance and biotin (B1667282) pull-down assays. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction to this compound and In Silico Target Prediction

This compound is a prominent alkaloid isolated from plants of the Gelsemium genus, which have a history in traditional medicine. Modern research has focused on elucidating the molecular mechanisms underlying its pharmacological effects. A key discovery has been the identification of the Stimulator of Interferon Genes (STING) protein as a direct molecular target of this compound.[1][2][3][4] In silico target prediction, a cornerstone of modern drug discovery, has been instrumental in identifying and characterizing this interaction. This computational approach utilizes the three-dimensional structure of a small molecule to predict its potential binding partners from a vast library of macromolecular structures, thereby accelerating the identification of therapeutic targets and the understanding of a compound's polypharmacology.

Known and Potential Molecular Targets of this compound

While STING is the most well-characterized target of this compound, computational and experimental studies on related Gelsemium alkaloids suggest a broader interaction profile. This section summarizes the current knowledge on this compound's molecular targets.

Primary Target: Stimulator of Interferon Genes (STING)

Recent studies have robustly identified STING as a primary and specific target of this compound. It acts as a STING inhibitor by competitively binding to the cyclic dinucleotide (CDN)-binding pocket, which locks STING in an inactive conformation.[1][2][3] This inhibition is further enhanced by the promotion of K48-linked ubiquitination and subsequent degradation of STING.[1][2]

Potential Off-Targets: Glycine (B1666218) and GABA-A Receptors

In silico and experimental studies on this compound and other Gelsemium alkaloids have suggested potential interactions with inhibitory neurotransmitter receptors, namely the glycine receptor (GlyR) and the γ-aminobutyric acid type A (GABA-A) receptor. These interactions may contribute to the broader pharmacological and toxicological profile of this compound.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in silico predictions and experimental validation of this compound's interaction with its molecular targets.

| Target | Method | Parameter | Value | Cell Line/System |

| STING | Surface Plasmon Resonance (SPR) | Binding Affinity (Kd) | 27.6 μM | In vitro |

| STING | Cell-based Assay | IC50 (IFN-β expression) | 5.365 μM | Raw264.7 |

| STING | Cell-based Assay | IC50 (IFN-β expression) | 0.766 μM | THP-1 |

| Glycine Receptor (α1) | Electrophysiology | IC50 | 40.6 ± 8.2 μM | Recombinant |

| GABA-A Receptor | Electrophysiology | - | This compound targets GABA-A receptors | Recombinant |

In Silico Prediction Methodologies

This section provides detailed, proposed protocols for the computational prediction of this compound's molecular targets. These methodologies are based on established best practices and available data, as specific parameters from all published studies are not fully disclosed.

Reverse Molecular Docking

Reverse molecular docking is a computational technique used to identify potential protein targets for a small molecule by docking it against a large library of protein structures.

Experimental Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF format from a chemical database like PubChem.

-

Convert the structure to PDBQT format using AutoDock Tools. This involves adding Gasteiger charges and defining rotatable bonds.

-

-

Receptor Library Preparation:

-

Download a curated library of human protein structures from the Protein Data Bank (PDB).

-

Prepare each receptor for docking by removing water molecules, adding polar hydrogens, and converting to PDBQT format using AutoDock Tools.

-

-

Docking Simulation with AutoDock Vina:

-

For each receptor, define a grid box that encompasses the entire protein to perform a blind docking, or focus on known binding pockets if available.

-

Use AutoDock Vina to dock the prepared this compound ligand into the grid box of each receptor.

-

The Vina command would be structured as follows:

-

-

Analysis and Target Prioritization:

-

Rank the potential targets based on the predicted binding affinity (docking score) from the Vina output.

-

Prioritize targets with the lowest binding energies for further investigation and experimental validation.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.

Experimental Protocol:

-

Model Generation (Ligand-Based):

-

Use a set of known active molecules for a particular target (if available) or different conformations of this compound to generate a pharmacophore model using software like LigandScout or MOE.

-

The model will consist of features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

-

-

Database Screening:

-

Use the generated pharmacophore model as a 3D query to screen a database of protein structures (e.g., PDB).

-

Identify proteins that have binding sites complementary to the pharmacophore model.

-

-

Hit-to-Lead Optimization:

-

The pharmacophore model can guide the design of new this compound analogs with potentially improved binding affinity or selectivity.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the this compound-protein complex over time, offering a more realistic representation of the binding event.

Experimental Protocol:

-

System Preparation:

-

Start with the best-docked pose of the this compound-STING complex obtained from molecular docking.

-

Use a simulation package like GROMACS to prepare the system. This involves choosing a force field (e.g., CHARMM36 for proteins and CGenFF for the ligand), solvating the complex in a water box, and adding ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Conduct a two-step equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

-

-

-

Production MD:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to observe the stability of the this compound-STING interaction.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions.

-

Experimental Validation Protocols

In silico predictions must be validated through experimental methods. This section details the protocols for two key techniques used to confirm the interaction between this compound and its targets.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Experimental Protocol:

-

Instrument and Chip:

-

Utilize a Biacore T200 instrument with a CM5 sensor chip.

-

-

Protein Immobilization:

-

Immobilize the STING protein onto the CM5 chip surface using standard amine coupling chemistry. Optimize the immobilization pH using 10 mM sodium acetate (B1210297) buffers (pH 4.0, 4.5, 5.0).

-

-

Binding Analysis:

-

Prepare a series of this compound concentrations (e.g., 0 to 64 µM) in a running buffer (PBS with 5% DMSO).

-

Inject the this compound solutions over the immobilized STING surface at a flow rate of 30 µL/min.

-

Monitor the change in the SPR signal (response units) over time to obtain sensorgrams.

-

-

Data Analysis:

-

Analyze the sensorgrams using the Biacore T200 Evaluation Software to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

-

Biotin Pull-Down Assay

This assay is used to confirm the direct binding of a small molecule to a protein.

Experimental Protocol:

-

Synthesis of Biotinylated this compound:

-

Synthesize a biotinylated version of this compound by chemically attaching a biotin moiety to the this compound molecule.

-

-

Cell Lysate Preparation:

-

Prepare cell lysates from cells overexpressing the target protein (e.g., HA-tagged STING).

-

-

Binding and Pull-Down:

-

Incubate the cell lysate with the biotinylated this compound.

-

Add streptavidin-conjugated beads to the mixture. The high affinity of biotin for streptavidin will cause the beads to bind to the biotinylated this compound and any proteins bound to it.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Analysis:

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody against the target protein (e.g., anti-HA antibody) to confirm its presence.

-

For target identification, the eluted proteins can be analyzed by mass spectrometry.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Experimental Workflows

References

- 1. Protein-Ligand Complex [mdtutorials.com]

- 2. youtube.com [youtube.com]

- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

Preliminary Toxicological Screening of Gelsevirine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a principal alkaloid isolated from the plant Gelsemium elegans, has garnered significant interest in the scientific community for its potential therapeutic applications, including its roles as an anti-inflammatory and anxiolytic agent. As with any novel therapeutic candidate, a thorough understanding of its toxicological profile is paramount before it can be considered for further development and potential clinical use. This technical guide provides a summary of the currently available preliminary toxicological data on this compound and related compounds in animal models. It also outlines standardized experimental protocols for comprehensive toxicological screening and visualizes key pathways and workflows to aid in research design and data interpretation.

Disclaimer: Publicly available literature lacks specific quantitative acute, sub-acute, and chronic toxicity data (e.g., LD50, NOAEL) for isolated this compound. The following sections compile available information on this compound's mechanism of action, cytotoxicity, and the toxicology of related compounds and the whole plant extract to provide a preliminary assessment. The experimental protocols described are based on established OECD guidelines and should be adapted for specific research needs.

Known Mechanism of Action and Toxicity Pathway

Recent studies have elucidated that a key mechanism of action for this compound involves the inhibition of the Stimulator of Interferon Genes (STING) signaling pathway.[1] The STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and triggering inflammatory responses. This compound has been shown to competitively bind to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive conformation.[1] Additionally, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3 ubiquitin ligase TRIM21.[1] This inhibitory action on STING signaling underlies this compound's anti-inflammatory effects but may also be relevant to its toxicological profile at higher concentrations.

Preliminary Toxicological Profile

In Vitro Cytotoxicity

While comprehensive in vivo toxicity data for this compound is limited, in vitro studies provide some initial insights. A cytotoxicity assessment using a CCK8 assay indicated that this compound exhibits robust cytotoxicity to primary cultured hepatocytes and neurons at concentrations greater than 160 μM. However, no remarkable cytotoxicity was observed in RAW264.7, THP-1, primary cultured cardiomyocytes, bone marrow-derived stem cells, chondrocytes, and bone marrow-derived macrophages at concentrations up to 1280 μM for 24 hours.

Toxicological Data of a Related Alkaloid: Gelsenicine

Gelsenicine is another alkaloid found in Gelsemium elegans. While it is a different compound from this compound, its toxicological data can provide a preliminary indication of the potential toxicity of this class of alkaloids.

| Compound | Animal Model | Sex | Route of Administration | LD50 | Primary Cause of Death |

| Gelsenicine | Rat | Male | Not Specified | 0.996 mg/kg | Respiratory Failure |

| Gelsenicine | Rat | Female | Not Specified | 0.520 mg/kg | Respiratory Failure |

Data presented in this table is for Gelsenicine and NOT this compound. This information should be used for reference purposes only.

Toxicological Data of Gelsemium elegans Whole Extract

A study on the long-term oral exposure of the whole crude extract of Gelsemium elegans in rats was conducted to assess its toxicity.

| Substance | Animal Model | Dosage | Duration | Key Findings |

| Gelsemium elegans (Whole Extract) | Rat | 70 mg/kg/day | 21 days | No significant toxic reactions or organ lesions were observed. Mild glial cell proliferation in the brain was noted. |

This data pertains to the whole plant extract and does not represent the toxicological profile of isolated this compound.

Experimental Protocols for Toxicological Screening

The following are detailed methodologies for key experiments based on OECD guidelines, which can be adapted for the toxicological screening of this compound.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of this compound and to classify the substance based on the Globally Harmonised System (GHS).

-

Animal Model: Healthy, nulliparous, and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains), 8-12 weeks old. A starting weight variation of ±20% of the mean weight is recommended.

-

Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard laboratory diet and water.

-

Procedure:

-

Dose Selection: A stepwise procedure is used with starting doses of 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information about the substance's toxicity.

-

Administration: A single dose of this compound is administered by oral gavage. Animals are fasted overnight prior to dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The number of animals that die within the observation period is recorded for each dose level to determine the GHS classification.

-

Sub-acute Oral Toxicity Study (28-Day; Adapted from OECD Guideline 407)

-

Objective: To evaluate the potential adverse effects of this compound following repeated oral administration for 28 days.

-

Animal Model: Rats (e.g., Wistar or Sprague-Dawley), both male and female.

-

Procedure:

-

Dose Groups: At least three dose levels and a control group are used. The highest dose should induce some toxic effects but not mortality.

-

Administration: this compound is administered daily by oral gavage for 28 consecutive days.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

Histopathology: A full necropsy is performed on all animals. Organs are weighed, and tissues are collected for microscopic examination.

-

Chronic Oral Toxicity Study (90-Day or longer; Adapted from OECD Guideline 408)

-

Objective: To determine the long-term toxic effects of this compound.

-

Animal Model: Typically rats, with consideration for a non-rodent species in later stages of drug development.

-

Procedure:

-

Dose Groups: Similar to the sub-acute study, with at least three dose levels and a control group.

-

Administration: Daily oral administration for 90 days or longer.

-

Comprehensive Monitoring: Includes detailed clinical observations, regular monitoring of body weight and food/water intake, ophthalmoscopy, and functional tests.

-

In-depth Pathology: Extensive hematology, clinical chemistry, and histopathology of a wide range of organs and tissues.

-

Conclusion

The preliminary toxicological assessment of this compound is still in its early stages. While its mechanism of action as a STING inhibitor is becoming clearer, there is a significant lack of publicly available, quantitative in vivo toxicity data. The available information on related compounds and the whole plant extract suggests that this compound may have a toxicity profile that warrants careful investigation, particularly concerning potential neurotoxicity and hepatotoxicity at higher doses.

For drug development professionals, it is crucial to conduct comprehensive toxicological studies following standardized guidelines, such as those provided by the OECD. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. Future research should focus on determining the LD50 and NOAEL of isolated this compound in rodent models to establish a foundational safety profile. These studies will be essential in guiding the further development of this compound as a potential therapeutic agent.

References

Gelsevirine Metabolism and Pharmacokinetics in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine, a principal alkaloid from the Gelsemium genus, has garnered interest for its pharmacological activities. Understanding its metabolic fate is crucial for further drug development and safety assessment. This technical guide provides a comprehensive overview of the in vitro metabolism and pharmacokinetics of this compound, with a specific focus on studies utilizing liver microsomes. We delve into the established metabolic pathways, the analytical methodologies for metabolite identification, and the general protocols for conducting pertinent in vitro experiments. This document also presents illustrative data and experimental workflows to guide researchers in this field.

Introduction

This compound is an indole (B1671886) alkaloid found in plants of the Gelsemium family, which have been used in traditional medicine. Like other alkaloids from this genus, such as gelsemine (B155926) and koumine, this compound exhibits notable biological effects, including potential anxiolytic properties with low toxicity.[1][2] A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent. The liver is the primary site of drug metabolism, and in vitro studies using liver microsomes are a standard approach to investigate the metabolic pathways and potential for drug-drug interactions.

This guide summarizes the current knowledge on this compound metabolism in liver microsomes and provides detailed experimental frameworks for its further investigation.

This compound Metabolic Pathways in Liver Microsomes

In vitro studies have demonstrated that this compound undergoes phase I metabolism in liver microsomes of various species, including humans and rats.[1][2] The primary metabolic transformations identified are hydrogenation, N-demethylenation, and oxidation.[3] These reactions lead to the formation of several metabolites.

The proposed metabolic pathways for this compound are illustrated in the diagram below.

Caption: Proposed metabolic pathways of this compound in liver microsomes.

It has been noted that there are qualitative and quantitative differences in the metabolism of this compound between species, which is a critical consideration for the extrapolation of preclinical data to humans.

Experimental Protocols

This section outlines the detailed methodologies for key experiments in the study of this compound metabolism in liver microsomes.

Metabolic Stability Assay

The metabolic stability assay is conducted to determine the rate at which this compound is metabolized by liver microsomes. This information is used to calculate the intrinsic clearance (CLint), a key parameter in predicting in vivo hepatic clearance.

Materials:

-

This compound

-

Pooled human or other species liver microsomes (e.g., rat, pig, goat)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (B52724) or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile) and dilute it to the desired starting concentration in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-